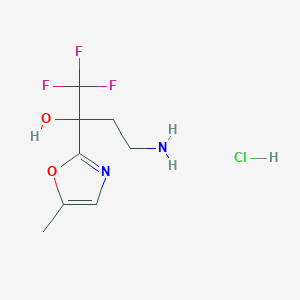

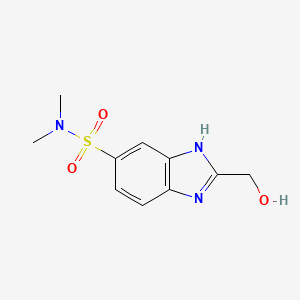

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

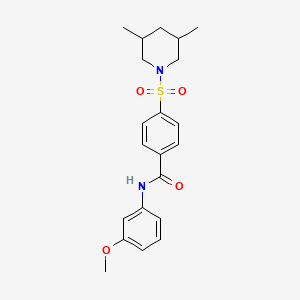

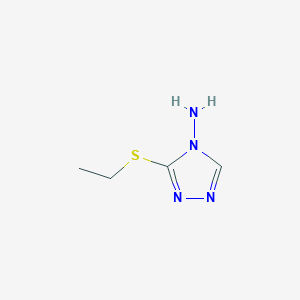

The compound “2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound has a hydroxymethyl group (-CH2OH) at the 2-position and a sulfonamide group at the 5-position of the benzimidazole ring. The presence of the N,N-dimethyl group indicates that there are two methyl groups attached to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core, with the various substituents contributing to its overall shape and properties. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis

As a benzimidazole derivative, this compound could participate in various chemical reactions. The reactivity would largely depend on the functional groups present. For instance, the hydroxymethyl group could potentially undergo reactions typical of alcohols, while the sulfonamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Electrocatalytic Oxidation of 5-Hydroxymethylfurfural (HMFOR) to 2,5-Furandicarboxylic Acid (FDCA)

Background: The utilization of biomass resources offers an efficient solution to mitigate the fossil energy crisis. One such compound of interest is HMFOR, which can be electrocatalytically oxidized to produce FDCA. FDCA is a valuable platform chemical with applications in bioplastics, fibers, and resins .

Reaction Pathway and Mechanism: The electrocatalytic oxidation of HMFOR to FDCA involves several steps:

Heterogeneous Catalysts: Various heterogeneous electrocatalysts have been explored for this process:

- CoP/Ni2P-NiCoP@NC-600 Catalyst : This optimized catalyst exhibits excellent HMFOR oxidation activity, yielding 98.1% FDCA with high faradaic efficiency (FE) .

- Ni(OH)2-NiOOH/NiFeP Heterostructures : Developed by Du and co-workers, these structures achieve an impressive FDCA yield exceeding 99% and an FE exceeding 94% .

Indicators for Acid-Base Volumetric Titration

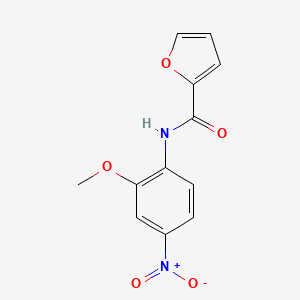

Triphenylmethanol and Tris(2-(hydroxymethyl)phenol) Derivatives: These compounds have been synthesized and applied as indicators for acid-base volumetric titration. Their unique properties make them suitable for detecting pH changes during titration reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(hydroxymethyl)-N,N-dimethyl-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-13(2)17(15,16)7-3-4-8-9(5-7)12-10(6-14)11-8/h3-5,14H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMPQKYRTZUHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)

![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)